![molecular formula C16H15N3O3S B2398213 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2319640-79-2](/img/structure/B2398213.png)
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds with structures related to "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" has been a focus of research due to their potential biological activities. For instance, a study detailed the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, revealing their anti-inflammatory and analgesic properties. These compounds exhibited high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Research has also explored the anticancer potential of related compounds. One study synthesized Schiff’s bases containing thiadiazole and benzamide groups, demonstrating promising in vitro anticancer activity against various human cancer cell lines. These compounds showed GI50 values comparable to Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial Agents
Another area of application includes the development of antimicrobial agents. Novel analogs featuring benzodithiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited significant antibacterial efficacy at non-cytotoxic concentrations, highlighting their potential as therapeutic agents (Palkar et al., 2017).
Antifungal Properties
The antifungal properties of similar compounds have been investigated, with studies focusing on the synthesis of derivatives with potential antifungal activity. For example, the synthesis of hydroxy-substituted benzamides and their alkoxy derivatives demonstrated antifungal effects against various fungal strains, suggesting their utility in addressing fungal infections (Narayana et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the NLPR3 (pyrin domain-containing protein 3) . NLPR3 is a crucial component of the inflammasome, a multiprotein complex that plays a significant role in the immune response to pathogens and cellular damage .
Mode of Action
The compound acts as a modulator of NLPR3 . By interacting with this target, it can influence the activity of the inflammasome, potentially altering the immune response .
Biochemical Pathways
The compound’s interaction with NLPR3 affects the Nrf2/HO-1 pathway . This pathway plays a crucial role in the cellular response to oxidative stress . By modulating this pathway, the compound can influence inflammation and oxidative stress responses .
Result of Action
The compound has demonstrated strong anti-inflammatory activity . It achieves this by down-regulating nitric oxide (NO) production in lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages . This suggests that the compound could have potential therapeutic applications in conditions characterized by inflammation.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the compound’s anti-inflammatory activity through the Nrf2/HO-1 pathway . .
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(10-3-4-12-13(8-10)19-23-18-12)17-9-16(21)6-1-2-14-11(16)5-7-22-14/h3-5,7-8,21H,1-2,6,9H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBSLBTPWXVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=NSN=C4C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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